

# A Comparative Guide: CCT137690 vs. Alisertib (MLN8237) for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Aurora kinase inhibitors, CCT137690 and Alisertib (MLN8237), in the context of neuroblastoma. The information presented is collated from preclinical and clinical studies to aid researchers in making informed decisions for their discovery and development programs.

**At a Glance: Key Differences** 

| Feature              | CCT137690                                              | Alisertib (MLN8237)                                                    |
|----------------------|--------------------------------------------------------|------------------------------------------------------------------------|
| Target               | Pan-Aurora Kinase Inhibitor (Aurora A and B)[1][2]     | Selective Aurora Kinase A Inhibitor[3][4]                              |
| MYCN Downregulation  | Demonstrated to decrease MYCN protein expression[1][2] | Disrupts Aurora A/MYCN complex[4]                                      |
| Preclinical Models   | TH-MYCN transgenic mouse model[1][5]                   | Neuroblastoma xenografts[4]                                            |
| Clinical Development | Preclinical stage in neuroblastoma                     | Phase I and II clinical trials in pediatric neuroblastoma[6][7] [8][9] |
| Oral Bioavailability | Yes[10]                                                | Yes[6]                                                                 |





## **Quantitative Performance Data**

The following tables summarize the in vitro potency of CCT137690 and Alisertib in various neuroblastoma cell lines. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison; therefore, experimental conditions may vary.

Table 1: In Vitro Potency of CCT137690 in Neuroblastoma Cell Lines

| Cell Line  | MYCN Status   | GI50 (μM) | Reference |
|------------|---------------|-----------|-----------|
| KELLY      | Amplified     | 0.008     | [1]       |
| NGP        | Amplified     | 0.012     | [1]       |
| LAN-1      | Amplified     | 0.015     | [1]       |
| NB-1       | Amplified     | 0.025     | [1]       |
| SK-N-BE(2) | Amplified     | 0.030     | [1]       |
| IMR-32     | Amplified     | 0.045     | [1]       |
| CHLA-255   | Non-amplified | 0.075     | [1]       |
| SK-N-AS    | Non-amplified | 0.150     | [1]       |
| SH-SY5Y    | Non-amplified | 0.200     | [1]       |

GI50: The concentration of drug that causes 50% reduction in the growth of the cell population.

Table 2: In Vitro Potency of Alisertib (MLN8237) in Neuroblastoma Cell Lines

| Cell Line | IC50 (nM) | Reference |
|-----------|-----------|-----------|
| UKF-NB-3  | 7.6 ± 0.5 | [11]      |
| IMR-5     | 28.7      | [12]      |
| MHH-NB-11 | 31.3      | [12]      |
| NB14      | 19.6      | [12]      |



IC50: The concentration of drug that inhibits 50% of the activity of a biological target.

## **Mechanism of Action and Signaling Pathways**

Both CCT137690 and Alisertib target Aurora kinases, which are crucial for proper mitotic progression. Inhibition of these kinases leads to mitotic catastrophe and subsequent apoptosis in cancer cells.

CCT137690 is a pan-inhibitor, affecting both Aurora A and Aurora B.[1][2] This dual inhibition can lead to a broader range of mitotic disruptions. In contrast, Alisertib is more selective for Aurora A.[3][4] A key mechanism in MYCN-amplified neuroblastoma is the stabilization of the MYCN oncoprotein by Aurora A. Both inhibitors interfere with this process, leading to MYCN degradation and downstream anti-tumor effects.[1][4]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCNamplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: Alisertib Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- To cite this document: BenchChem. [A Comparative Guide: CCT137690 vs. Alisertib (MLN8237) for Neuroblastoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683879#comparing-cct-137690-vs-alisertib-mln8237-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com